![molecular formula C25H29ClN4O4 B13858130 tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Chloropropyl Group: The chloropropyl group can be introduced through a substitution reaction using a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with various functional groups replacing the chloropropyl group.
Applications De Recherche Scientifique
tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is unique due to its specific structural features, such as the combination of the tert-butyl group, chloropropyl chain, and dihydrobenzoimidazole core. These features confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C25H29ClN4O4 |
|---|---|
Poids moléculaire |
485.0 g/mol |
Nom IUPAC |
tert-butyl 3-[3-[3-(3-chloropropyl)-2-oxobenzimidazol-1-yl]propyl]-2-oxobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C25H29ClN4O4/c1-25(2,3)34-24(33)30-21-13-7-6-12-20(21)29(23(30)32)17-9-16-28-19-11-5-4-10-18(19)27(22(28)31)15-8-14-26/h4-7,10-13H,8-9,14-17H2,1-3H3 |
Clé InChI |
VYBHGKUIIRWEJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N(C1=O)CCCN3C4=CC=CC=C4N(C3=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


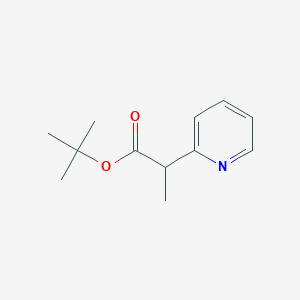
![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
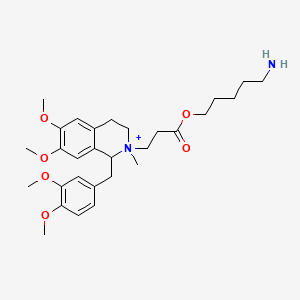
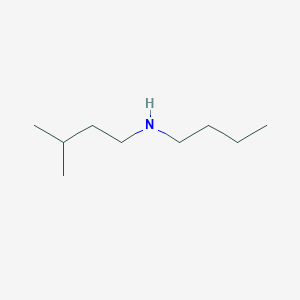
![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
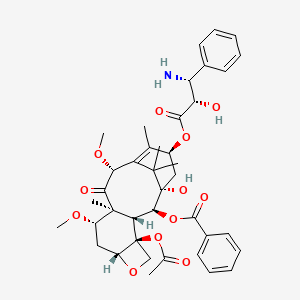
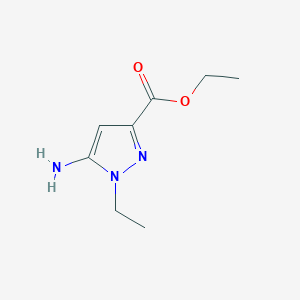
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)
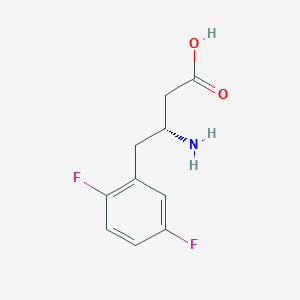
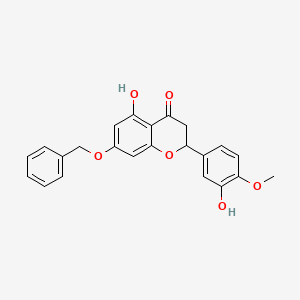
![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
